molecular formula C14H12N2O3 B13441368 Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate

Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate

Cat. No.: B13441368
M. Wt: 256.26 g/mol
InChI Key: VJNIKNARNNVBKN-UHFFFAOYSA-N
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Description

Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-aminophenol, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with methyl salicylate in an alkaline medium to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate involves its interaction with molecular targets through the azo group (N=N). The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate can be compared with other azo compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

methyl 2-[(4-hydroxyphenyl)diazenyl]benzoate

InChI

InChI=1S/C14H12N2O3/c1-19-14(18)12-4-2-3-5-13(12)16-15-10-6-8-11(17)9-7-10/h2-9,17H,1H3

InChI Key

VJNIKNARNNVBKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=NC2=CC=C(C=C2)O

Origin of Product

United States

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